molecular formula C6H11K2O9P B1200430 alpha-Glucose-1-phosphate dipotassium CAS No. 6736-77-2

alpha-Glucose-1-phosphate dipotassium

Cat. No. B1200430
CAS RN: 6736-77-2
M. Wt: 336.32 g/mol
InChI Key: KCIDZIIHRGYJAE-PKXGBZFFSA-L
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Description

Synthesis Analysis

Alpha-Glucose-1-Phosphate (G1P) can be synthesized from corn starch using a one-pot biosynthesis method that employs three hyperthermophilic enzymes. This method facilitates the production of high-concentration G1P by sequentially adding these enzymes to the reaction mixture, achieving the highest known G1P level from starch-derived products (Zhou et al., 2016). Another approach involves enzymatic synthesis using anomeric kinases for the production of sugar 1-phosphates, which are then purified through electrodialysis steps (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of alpha-Glucose-1-Phosphate Dipotassium is characterized by its alpha configuration, where the glucose molecule is phosphorylated at the first carbon. This phosphorylation, combined with potassium ions, affects its chemical reactivity and physical properties, making it a key molecule in enzymatic reactions.

Chemical Reactions and Properties

Alpha-Glucose-1-Phosphate Dipotassium participates in various enzymatic reactions, including its role as a substrate for phosphorylases and kinases in the synthesis of complex carbohydrates. It exhibits high reactivity in these reactions due to the presence of the phosphate group, which acts as a good leaving group in nucleophilic substitutions.

Physical Properties Analysis

The dipotassium salt form of alpha-Glucose-1-Phosphate has enhanced solubility in water, which is critical for its application in aqueous enzymatic processes. This physical property allows for its efficient use in the synthesis of nucleotide sugars and other biomolecules.

Chemical Properties Analysis

The chemical properties of alpha-Glucose-1-Phosphate Dipotassium, such as its reactivity in glycosylation reactions, are essential for the synthesis of glycoproteins and polysaccharides. Its role as a donor molecule in these reactions is facilitated by the stability and reactivity of the phosphate ester bond.

Scientific Research Applications

Enzymatic Synthesis and Applications

  • Facile Enzymatic Synthesis : Alpha-Glucose-1-phosphate and its derivatives serve as donor substrates for phosphorylases, demonstrating their potential in enzymatic synthesis processes. These compounds can be synthesized from phosphoenolpyruvic acid and corresponding sugars via the action of specific kinases, highlighting their utility in producing sugar 1-phosphates for biochemical applications (Liu, Nishimoto, & Kitaoka, 2015).

Structural and Mechanistic Insights

  • Radiation-Induced Radicals : Research has provided insights into the structures and formation mechanisms of radiation-induced radicals in dipotassium glucose-1-phosphate, offering a deeper understanding of the radiation chemistry of sugars. This is crucial for applications in radiation biology and the preservation of biomolecules (Pauwels et al., 2008).

Biochemical Characterization

  • Galactokinase Role : The conversion of sugars to 1-phosphate forms, such as the role of galactokinase in converting alpha-D-galactose to galactose 1-phosphate, is fundamental to understanding metabolic diseases like galactosemia and the biochemical pathways involving these sugars. This emphasizes the importance of alpha-Glucose-1-phosphate and its analogs in metabolic studies (Holden, Thoden, Timson, & Reece, 2004).

Biotechnological Applications

  • ATP-free Biosynthesis : The use of alpha-Glucose-1-phosphate in ATP-free biosynthesis pathways for high-energy phosphate metabolites like fructose 1,6-diphosphate demonstrates its potential in reducing manufacturing costs for various biochemicals, showing the economic benefits of utilizing such pathways in industrial biotechnology (Wang, Liu, You, Li, & Zhang, 2017).

Safety And Hazards

Users should ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDZIIHRGYJAE-PKXGBZFFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11K2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-56-3 (Parent)
Record name alpha-Glucose-1-phosphate dipotassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Glucose-1-phosphate dipotassium

CAS RN

6736-77-2
Record name alpha-Glucose-1-phosphate dipotassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucose 1-(dipotassium phosphate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM
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